molecular formula C56H69N11O10 B1668477 Srih-cyclic-gaptltp CAS No. 76080-70-1

Srih-cyclic-gaptltp

Cat. No. B1668477
CAS RN: 76080-70-1
M. Wt: 1056.2 g/mol
InChI Key: IZWCLVCOWIZCRL-YQYZUIJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 15425 is a bio-active chemical.

Scientific Research Applications

Somatostatin and Its Analogues in Human Growth-Hormone-Secreting Adenoma Cells

Somatostatin (SRIH) is a potent suppressor of pituitary growth hormone (GH) secretion, acting through G-protein-coupled membrane receptors. In human somatotroph pituitary adenomas, GH secretion is controlled by SRIH receptors SSTR2 and SSTR5. Studies have shown that SRIH analogs selective for these receptors can effectively inhibit GH release in GH-secreting adenomas, suggesting potential for enhanced treatment potency in conditions like acromegaly (Tulipano et al., 2001).

Role of Somatostatin in Anterior Pituitary Hormone Regulation

Somatostatin plays a crucial role in regulating anterior pituitary function. Its analogs have been developed for clinical use, particularly in treating human pituitary tumors. This research underscores the importance of somatostatin in the physiological regulation of pituitary hormones and its therapeutic potential in endocrine disorders (Lamberts, 1988).

System of Rice Intensification (SRI) and Genetic Improvement in Rice Production

SRI and rice genetic improvement represent two pivotal approaches to enhance rice production. This research stresses the importance of integrating spatially and temporally situated knowledge and management skills of farmers to adapt these technologies for better outcomes in specific settings (Glover, 2014).

Pharmacokinetic/Pharmacodynamic Models of Serotonin Reuptake Inhibitors

Research on pharmacokinetic/pharmacodynamic (PK/PD) models of serotonin (5‐HT) transporter (SERT) occupancy and induced behavioral syndrome by 5‐HT reuptake inhibitor (SRI) antidepressants in mice helps bridge the gap between preclinical and clinical drug development. This approach enhances the predictive validity of drug concentrations in serum from animal models to clinical settings (Kreilgaard et al., 2008).

Somatostatin in Neuronal and Glial Cells

Research on somatostatin (SRIH) in hypothalamic cell cultures reveals its presence in both neuronal and glial cells, with serum presence affecting SRIH expression in glia. This indicates that SRIH may play a developmental role in the hypothalamus and suggests the need for further understanding of SRIH expression in brain development and diseases (Davidson & Gillies, 1993).

properties

CAS RN

76080-70-1

Product Name

Srih-cyclic-gaptltp

Molecular Formula

C56H69N11O10

Molecular Weight

1056.2 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-3-hydroxy-1-[[(2S)-4-imino-3,7-dioxo-1-phenylheptan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide

InChI

InChI=1S/C56H69N11O10/c1-34(69)49(56(77)63-44(28-35-16-5-2-6-17-35)50(71)40(58)23-15-27-68)67-52(73)43(25-13-14-26-57)62-55(76)47(31-38-33-61-42-24-12-11-22-39(38)42)66-54(75)46(30-37-20-9-4-10-21-37)65-53(74)45(29-36-18-7-3-8-19-36)64-51(72)41(59)32-48(60)70/h2-12,16-22,24,27,33-34,41,43-47,49,58,61,69H,13-15,23,25-26,28-32,57,59H2,1H3,(H2,60,70)(H,62,76)(H,63,77)(H,64,72)(H,65,74)(H,66,75)(H,67,73)/t34-,41+,43+,44+,45+,46+,47-,49+/m1/s1

InChI Key

IZWCLVCOWIZCRL-YQYZUIJKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)N)O

SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(=N)CCC=O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

NFFWKTF

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP 15425
CGP 15425, D-Phe, all L-isomer
CGP-15425
cyclo(GABA-5-Asn-6,7-Phe-8-Trp-9-Lys-10-Thr-11-Phe)-somatostatin
cyclo(GABA-5-asparaginyl-6,7-phenylalanyl-8-tryptophyl-9-lysyl-10-threonyl-11-phenylalanine)-somatostatin
somatostatin, cyclo(GABA-Asn(5)-Phe(6,7)-Trp(8)-Lys(9)-Thr(10)-Phe(11))-
somatostatin, cyclo(GABA-asparaginyl(5)-phenylalanyl(6,7)-tryptophyl(8)-lysyl(9)-threonyl(10)-phenylalanine(11))-
SRIH-cyclic-GAPTLTP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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